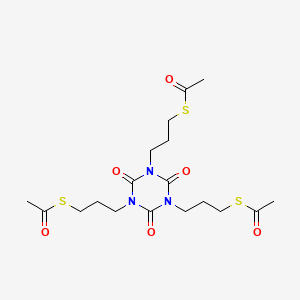

S-(3-(3,5-Bis(3-(acetylthio)propyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl)propyl) ethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S,S’,S’'-((2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(propane-3,1-diyl))triethanethioate: is a complex organic compound with the molecular formula C18H27N3O6S3. It belongs to the class of heterocyclic compounds known as triazines, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S’,S’'-((2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(propane-3,1-diyl))triethanethioate typically involves the reaction of triazine derivatives with thiol-containing compounds. The reaction conditions often include heating under a nitrogen atmosphere to prevent oxidation and ensure the purity of the product. For instance, one method involves heating the reaction mixture at 65°C for 16 hours under nitrogen, followed by cooling in an ice bath and the addition of a sodium carbonate solution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

Medicine:

- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry:

- Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which S,S’,S’'-((2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(propane-3,1-diyl))triethanethioate exerts its effects often involves the interaction with thiol groups in proteins or enzymes. This interaction can inhibit the activity of enzymes by forming covalent bonds with the thiol groups, thereby blocking the active site or altering the enzyme’s conformation. The compound’s triazine ring structure also allows it to participate in various chemical reactions, contributing to its versatility in research and industrial applications .

Comparison with Similar Compounds

2,4,6-Trioxo-1,3,5-triazinane derivatives: These compounds share the triazine ring structure but differ in the substituents attached to the ring.

Thioesters: Compounds containing the -C(=O)S- group, similar to the thiol groups in S,S’,S’'-((2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(propane-3,1-diyl))triethanethioate.

Uniqueness:

- The combination of the triazine ring and multiple thiol groups makes this compound particularly versatile in chemical reactions.

- Its ability to interact with thiol groups in proteins sets it apart from other triazine derivatives, making it valuable in biological and medicinal research.

Biological Activity

S-(3-(3,5-Bis(3-(acetylthio)propyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl)propyl) ethanethioate, a complex organic compound with the molecular formula C18H27N3O6S3 and CAS number 76486-41-4, has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C18H27N3O6S3

- Molecular Weight : 477.61 g/mol

- InChI Key : JZMSBNFUCLQRTP-UHFFFAOYSA-N

- Density : 1.313 g/cm³

- Boiling Point : 624.5 °C at 760 mmHg

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H27N3O6S3 |

| Molecular Weight | 477.61 g/mol |

| Density | 1.313 g/cm³ |

| Boiling Point | 624.5 °C |

| Flash Point | 331.5 °C |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits potential as an anti-inflammatory and antimicrobial agent. Its triazine core is known for the ability to interfere with nucleic acid synthesis in microorganisms and cancer cells.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Effective against a range of bacteria and fungi.

- Anti-inflammatory Properties : Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antioxidant Effects : Scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for both strains . -

Anti-inflammatory Activity :

In vitro assays revealed that the compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism by which the compound may exert its anti-inflammatory effects . -

Oxidative Stress Reduction :

A study investigating the antioxidant properties found that this compound could significantly increase the activity of superoxide dismutase (SOD) and catalase enzymes in human cell lines exposed to oxidative stress .

Properties

CAS No. |

76486-41-4 |

|---|---|

Molecular Formula |

C18H27N3O6S3 |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

S-[3-[3,5-bis(3-acetylsulfanylpropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propyl] ethanethioate |

InChI |

InChI=1S/C18H27N3O6S3/c1-13(22)28-10-4-7-19-16(25)20(8-5-11-29-14(2)23)18(27)21(17(19)26)9-6-12-30-15(3)24/h4-12H2,1-3H3 |

InChI Key |

JZMSBNFUCLQRTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCCN1C(=O)N(C(=O)N(C1=O)CCCSC(=O)C)CCCSC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.